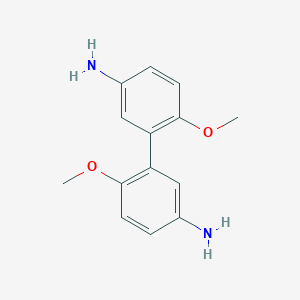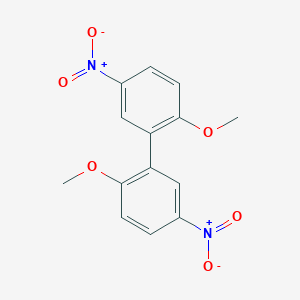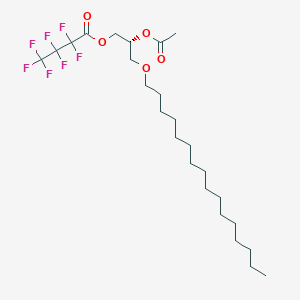![molecular formula C21H18Si B044930 4-[2-(Trimethylsilyl)éthynyl]pyrène CAS No. 600168-40-9](/img/structure/B44930.png)
4-[2-(Trimethylsilyl)éthynyl]pyrène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-[2-(Trimethylsilyl)ethynyl]pyrene and related compounds involves several key methodologies, including polymerization and cross-coupling reactions. Polymers with pendant pyrenyl groups, such as poly(1-(trimethylsilanylethynyl)pyrene), are synthesized using W and Ta catalysts, showing high thermal stability and unique optical properties due to molecular interactions between pyrene units (Rivera et al., 2002). Additionally, anionic polymerization techniques have been employed for the synthesis of well-defined polyacetylenes and poly(4-(3'-butynyl)styrene) using 4-(4'-trimethylsilyl-3'-butynyl)styrene as a monomer, yielding polymers with controlled molecular structures (Ishizone et al., 1996).
Molecular Structure Analysis
The molecular structure of 4-[2-(Trimethylsilyl)ethynyl]pyrene derivatives significantly affects their physical and chemical properties. Studies on tetra substituted pyrene derivatives, including tetraethynylpyrene and its trimethylsilyl version, reveal the importance of symmetry, solvent sensitivity, and fluorescence properties, indicating a strong S0–S1 transition and high fluorescence quantum yield (Shyamala et al., 2006).
Chemical Reactions and Properties
Chemodosimeter sensors based on pyrene derivatives with trimethylsilylethynyl groups demonstrate high sensitivity and selectivity towards fluoride ions, showcasing the compound's potential in sensor applications. The interaction with fluoride ions leads to a noticeable change in absorption and fluorescent spectra, highlighting the chemical reactivity of these derivatives (Lu et al., 2011).
Physical Properties Analysis
The synthesis and study of pyrene derivatives substituted with trimethylsilyl and trimethylsilylethynyl groups have shown that these modifications can significantly influence the solid-state emission properties, making them suitable for optoelectronic applications. The introduction of these groups leads to materials with notable photoluminescence, demonstrating the impact of molecular structure on physical properties (Wang et al., 2013).
Chemical Properties Analysis
The chemical properties of 4-[2-(Trimethylsilyl)ethynyl]pyrene derivatives, such as reactivity and stability, are closely related to their structure. Studies on the acid cleavage of trimethylsilyl derivatives of pyrene indicate specific reactivity patterns, contributing to our understanding of substituent effects in desilylation reactions and highlighting the compound's stability and reactivity under various conditions (Eaborn et al., 1972).
Applications De Recherche Scientifique
Capteurs fluorescents pour les explosifs nitroaromatiques
Le fluorophore 1,3,6,8-tétrakis[(triméthylsilyl)éthynyl]pyrène (abrégé en F) a été largement étudié en tant que capteur fluorescent pour les composés nitroaromatiques. Les chercheurs ont exploré son comportement à la fois en solution et en phase vapeur. Notamment, trois prototypes de matériaux fluorescents ont été préparés en utilisant des techniques d'électrofilage et de dépôt par chute. Ces matériaux, basés sur F soit sous forme de solide pur soit en tant que dopant dans une matrice de polystyrène, présentent des limites de détection élevées pour les composés nitroaromatiques. En solution d'acétonitrile, la plage est de 10-8 à 10-9 M, tandis qu'en phase vapeur, elle s'étend à la plage des parties par milliard (ppb) .
Sécurité nationale et détection des explosifs
Le développement de chimiocapteurs et de matériaux pour le sondage des traces d'explosifs est crucial pour les efforts de sécurité nationale, de déminage et de surveillance écologique. F, avec sa sensibilité et sa sélectivité, peut être utilisé comme matériau capteur pour détecter les explosifs à base de nitro en temps réel. Sa réponse de fluorescence à la concentration de vapeur et à la durée d'exposition la rend précieuse pour la détection d'explosifs .
Adaptation des fluorophores dans des conditions spécifiques
Bien qu'utiliser des polymères fluorescents pour la détection en phase gazeuse ne puisse pas nécessairement améliorer la sensibilité, le dopage des fluorophores dans des matrices polymères permet d'affiner les propriétés optiques et électrochimiques. F peut être adapté à des conditions spécifiques, le rendant polyvalent pour diverses applications .
Amélioration de la photostabilité
L'incorporation de F dans les matériaux peut augmenter la photostabilité des fluorophores. Cette propriété est essentielle pour une utilisation à long terme et des applications de détection fiables .
Fabrication de films pour la détection des NAC
F, en particulier 1,3,6,8-tétrakis[(triméthylsilyl)éthynyl]pyrène, a été proposé comme capteur pour les composés nitroaromatiques à la fois en solution et en phase vapeur. Les films fabriqués par dépôt par chute sur des surfaces de verre se sont avérés prometteurs pour la détection de ces composés .
Matériaux conjugués et synthèse
Au-delà des applications de détection, les matériaux conjugués à base de pyrène continuent d'être un domaine de recherche actif. De nouvelles molécules à noyau pyrène, telles que 1,3,6,8-tétrakis(6-(octyloxy)naphtalène-2-yl)pyrène, ont été synthétisées et caractérisées. Ces matériaux offrent un potentiel pour diverses applications, notamment l'optoélectronique et l'électronique organique .
Mécanisme D'action
Target of Action
The primary target of 4-[2-(Trimethylsilyl)ethynyl]pyrene is nitroaromatic compounds . Nitroaromatic compounds are a class of compounds that contain at least one nitro group (-NO2) attached to an aromatic ring. They are often used in the production of explosives, making them a significant concern for homeland security .
Mode of Action
4-[2-(Trimethylsilyl)ethynyl]pyrene interacts with nitroaromatic compounds through fluorescence sensing . The compound, also known as a fluorophore, absorbs light at a specific wavelength and then re-emits light at a longer wavelength. When it comes into contact with nitroaromatic compounds, changes in the fluorescence can be detected, indicating the presence of these compounds .
Biochemical Pathways
It’s known that the compound is used in proteomics research , which involves the large-scale study of proteins, including their structures and functions.
Pharmacokinetics
As a biochemical used in research, it’s crucial to note that its bioavailability may vary depending on the specific experimental conditions .
Result of Action
The primary result of the action of 4-[2-(Trimethylsilyl)ethynyl]pyrene is the detection of nitroaromatic compounds. It has been shown to have high detection limits towards nitroaromatic compounds within the range of 10^−8 to 10^−9 M in acetonitrile solution and within the up to ppb range in the vapor phase .
Action Environment
The efficacy and stability of 4-[2-(Trimethylsilyl)ethynyl]pyrene can be influenced by various environmental factors. For instance, the compound has been used in different environments, such as in solutions and vapor phase, for the detection of nitroaromatic compounds . The specific conditions of these environments, such as temperature and pH, could potentially impact the compound’s action.
Orientations Futures
“4-[2-(Trimethylsilyl)ethynyl]pyrene” and solid fluorescent materials based on it can be used as sensor materials exhibiting good sensitivity and selectivity for detecting nitro-containing explosives in the vapor phase for real-time application . This suggests potential future directions in the development of new chemosensors and chemosensor-derived materials for trace probing of various explosives and explosive precursors .
Propriétés
IUPAC Name |
trimethyl(2-pyren-4-ylethynyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Si/c1-22(2,3)13-12-17-14-18-8-4-6-15-10-11-16-7-5-9-19(17)21(16)20(15)18/h4-11,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWKVZWAXXETQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

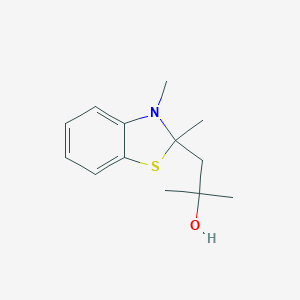
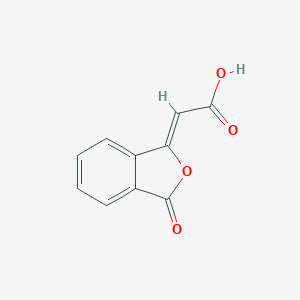
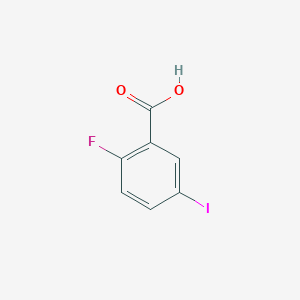
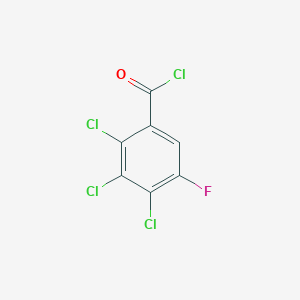
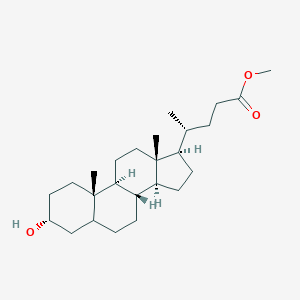




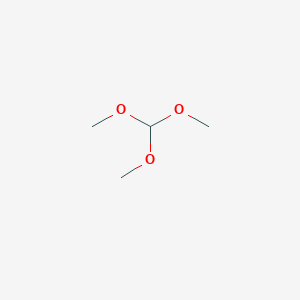
![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)
